N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
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Overview
Description
N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an acetylamino group, a phenyl ring, and a gamma-glutamyl-cysteinyl-glycine moiety. It is known for its applications in pharmaceuticals, biochemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine involves multiple steps, starting from basic organic compounds. One common method involves the reaction of glycine with 4-acetylaminophenyl sulfonyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with gamma-glutamyl-L-cysteine in the presence of suitable catalysts and solvents to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to alterations in cellular processes. The compound’s acetylamino group plays a crucial role in binding to target proteins, while the gamma-glutamyl-cysteinyl-glycine moiety enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Acetylamino)phenyl)glycine
- N-(2-Amino-phenyl)benzamide
- 4-(Acetylamino)-N-(2-Amino-phenyl)benzamide
Uniqueness
N-(S-(4-(Acetylamino)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets.
Properties
CAS No. |
67900-63-4 |
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Molecular Formula |
C18H24N4O7S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-5-[[(2R)-3-(4-acetamidophenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O7S/c1-10(23)21-11-2-4-12(5-3-11)30-9-14(17(27)20-8-16(25)26)22-15(24)7-6-13(19)18(28)29/h2-5,13-14H,6-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,24)(H,25,26)(H,28,29)/t13-,14-/m0/s1 |
InChI Key |
VMRYIAUKIMQZSL-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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